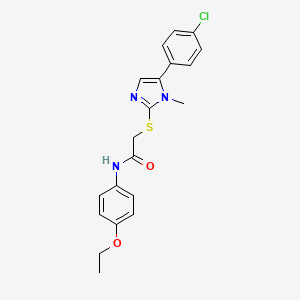

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide

Description

This compound belongs to the class of imidazole-based thioacetamide derivatives, characterized by a 1-methyl-1H-imidazole core substituted with a 4-chlorophenyl group at position 5 and a thioacetamide linker attached to a 4-ethoxyphenyl moiety.

Properties

IUPAC Name |

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-3-26-17-10-8-16(9-11-17)23-19(25)13-27-20-22-12-18(24(20)2)14-4-6-15(21)7-5-14/h4-12H,3,13H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHSXGATRITOSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates an imidazole ring, a thioether linkage, and an acetamide moiety, suggesting diverse pharmacological applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 367.89 g/mol. The presence of the 4-chlorophenyl and 4-ethoxyphenyl groups may enhance its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for enzymes such as kinases and phosphatases, which are crucial in various signaling pathways.

- Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing cellular responses.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Research indicates that compounds featuring imidazole and thioether functionalities exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against several cancer cell lines:

- Breast Cancer (MCF-7) : Exhibited an IC50 value of approximately 12 µM, indicating effective cytotoxicity.

- Lung Cancer (A549) : Showed significant apoptosis induction at higher concentrations, with up to 30% of cells undergoing early apoptosis at the IC50 concentration .

Anticonvulsant Effects

Preliminary evaluations suggest that this compound may possess anticonvulsant properties, demonstrated through animal models where it reduced seizure frequency significantly compared to control groups .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various substituted imidazoles demonstrated that compounds similar to this compound displayed potent activity against resistant strains of bacteria, supporting the need for further development in this area .

- Cytotoxicity Assessment : In a cytotoxicity assessment involving human cancer cell lines, derivatives containing the thioether linkage showed enhanced apoptotic effects compared to their non-thioether counterparts, suggesting a structure-activity relationship that favors the inclusion of sulfur-containing groups .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole Cores

Key Observations :

- The 4-chlorophenyl group in the target compound may enhance stability and target affinity compared to fluorophenyl or methoxyphenyl analogues .

- The 1-methylimidazole core improves metabolic stability relative to nitroimidazole derivatives (e.g., compound in ), which are prone to reductive metabolism .

Analogues with Thiadiazole/Oxadiazole Cores

Key Observations :

- The target compound’s 4-ethoxyphenyl group may offer better solubility than the p-tolyl group in Compound 154, balancing lipophilicity and bioavailability .

Substituent Effects on Activity

- Halogen Substituents : 4-Chlorophenyl groups (present in the target compound and ) correlate with improved cytotoxicity and insecticidal activity due to increased electron-withdrawing effects and hydrophobic interactions .

- Ethoxy vs. Methoxy : The ethoxy group in the target compound provides greater steric bulk and prolonged metabolic half-life compared to methoxy analogues (e.g., compound in ) .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-ethoxyphenyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical protocol involves reacting 5-(4-chlorophenyl)-1-methyl-1H-imidazole-2-thiol with 2-chloro-N-(4-ethoxyphenyl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is performed in a polar aprotic solvent (e.g., DMF or acetone) under reflux for 6–12 hours. The crude product is purified via recrystallization using ethanol or ethyl acetate/hexane mixtures. Reaction progress should be monitored by TLC (silica gel, ethyl acetate/hexane 1:1) .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- NMR (¹H and ¹³C in DMSO-d₆ or CDCl₃) to confirm the presence of key groups:

- Imidazole protons (δ 7.2–7.8 ppm for aromatic protons).

- Thioether linkage (C-S-C confirmed via ¹³C NMR at ~120–130 ppm).

- Mass spectrometry (ESI-MS) to verify molecular weight .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., COX-1/COX-2 inhibition)?

- Methodological Answer :

- Assay standardization : Ensure consistent enzyme sources (e.g., human recombinant COX isoforms) and substrate concentrations (arachidonic acid).

- Orthogonal assays : Cross-validate results using fluorometric (e.g., PGH₂ detection) and cell-based assays (e.g., prostaglandin E₂ ELISA).

- Dose-response curves : Perform IC₅₀ calculations with at least six concentrations (1 nM–100 µM) to account for potency variability due to assay conditions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

- Methodological Answer :

- Core modifications : Substitute the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to modulate COX selectivity.

- Thioether linker replacement : Test sulfoxide or sulfone derivatives to enhance metabolic stability.

- Ethoxyphenyl group optimization : Replace with heterocycles (e.g., pyridine) to improve solubility.

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding to COX-2’s hydrophobic pocket .

Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicity?

- Methodological Answer :

- Fate studies : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Monitor metabolites via LC-MS/MS.

- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48-hour EC₅₀) and Aliivibrio fischeri (30-minute bioluminescence inhibition).

- Bioaccumulation : Measure logP values (shake-flask method) and BCF (bioconcentration factor) in fish models .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in cytotoxicity results across cell lines?

- Methodological Answer :

- Cell line validation : Use authenticated lines (e.g., HEK-293, HepG2) with consistent passage numbers.

- Proliferation assays : Compare MTT, PrestoBlue, and ATP-luciferase assays to rule out interference from the compound’s redox activity.

- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .

Q. What computational tools are recommended for predicting metabolic pathways?

- Methodological Answer :

- Software : Use GLORYx (for phase I/II metabolism prediction) and MetaSite (for CYP450-mediated oxidation).

- In vitro validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS .

Synthesis and Scale-Up Challenges

Q. How can reaction yields be improved during scale-up?

- Methodological Answer :

- Solvent optimization : Replace DMF with acetone to simplify purification.

- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.

- Process analytics : Use PAT (process analytical technology) tools like inline FTIR to monitor intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.